N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride is a complex organic compound characterized by the presence of a trifluoromethyl group and an oxadiazole ring. The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, which contributes to the compound's unique properties and potential applications in medicinal chemistry. This compound is primarily recognized for its role in drug discovery, particularly as an anti-infective agent.
This compound can be classified under the category of oxadiazoles, which are known for their diverse biological activities. Its synthesis and characterization have been documented in various chemical literature, highlighting its relevance in pharmaceutical research. The molecular formula of N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride is with a molecular weight of approximately 196.58 g/mol .
The synthesis of N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride can be achieved through various methods. One notable approach involves a one-pot synthesis-functionalization strategy that allows for the incorporation of different substituents on the oxadiazole ring. This method typically employs copper-catalyzed reactions that tolerate a range of carboxylic acids and aryl iodides .
The molecular structure of N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride features:
The chemical reactivity of N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride is influenced by its functional groups:
Reactions involving this compound may be utilized for synthesizing derivatives with enhanced biological activities or for exploring new pharmacological applications .
The mechanism of action for compounds containing oxadiazole rings often involves interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Research indicates that derivatives of oxadiazoles exhibit significant anti-infective properties, possibly through inhibition of specific metabolic pathways in pathogens . The precise mechanism may vary based on the substituents present on the oxadiazole ring.
The physical and chemical properties of N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride include:
Physical properties such as melting point and boiling point are critical for determining suitable conditions for handling and application in research .
N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride has several scientific applications:
This compound exemplifies the versatility of oxadiazoles in medicinal chemistry and highlights ongoing research efforts aimed at exploring their full therapeutic potential.
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its therapeutic potential was realized [1] [8]. The 1960s marked a turning point with the introduction of Oxolamine (Figure 1), a cough suppressant that became the first commercially successful drug featuring this scaffold [1] [6]. This breakthrough demonstrated the pharmacodynamic viability of 1,2,4-oxadiazoles and stimulated further research. By the 1980s, structural diversification led to drugs like Prenoxdiazine (respiratory antispasmodic) and Fasiplon (anxiolytic), which exploited the ring’s bioisosteric properties to mimic ester or amide functionalities while resisting metabolic degradation [1] [6]. The 21st century witnessed advanced applications in neurology and oncology, exemplified by Ataluren (2014), which treats Duchenne muscular dystrophy by promoting ribosomal readthrough of nonsense mutations [6] [8]. Natural 1,2,4-oxadiazoles like Phidianidine A (isolated from sea slugs) expanded interest due to potent cytotoxicity against tumor cell lines (e.g., HeLa, CaCo-2), revealing their capacity to modulate protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptors [1].
Table 1: Milestone 1,2,4-Oxadiazole-Based Therapeutics
Compound | Approval/Discovery Era | Therapeutic Application | Mechanistic Insight |
---|---|---|---|
Oxolamine | 1960s | Cough suppressant | Bronchial smooth muscle relaxation |
Prenoxdiazine | 1970s | Antitussive | Peripheral cough receptor inhibition |
Fasiplon | 1980s | Anxiolytic | GABA_A receptor partial agonism |
Ataluren | 2010s | Duchenne muscular dystrophy | Nonsense mutation readthrough promotion |
Phidianidine A | 2011 (Natural product) | Cytotoxic agent | PTP1B inhibition, CXCR4 agonism |
The trifluoromethyl (-CF₃) group has become indispensable in modern drug design, primarily due to its ability to fine-tune molecular interactions. This moiety enhances lipophilicity (log P increase of 0.8–1.2 units), facilitating membrane permeation and target engagement [3] [7]. Crucially, its high electron-withdrawing capacity (Hammett constant σₘ = 0.43) polarizes adjacent bonds, strengthening hydrogen-bonding interactions with biological targets like ATP-binding sites in enzymes [3] . For instance, 1,2,4-oxadiazoles bearing -CF₃ at C(5) exhibit 4–8-fold greater inhibition of E. coli DNA gyrase (IC₅₀ = 1.2 μM) compared to non-fluorinated analogs, as confirmed through docking studies [3]. Additionally, the metabolic stability imparted by the C–F bond (bond energy 552 kJ/mol) reduces oxidative deactivation by cytochrome P450 enzymes, extending plasma half-lives [7] [8]. In murine models of MRSA infection, trifluoromethylated oxadiazoles demonstrated >90% survival rates at 48 hours post-infection, attributed to sustained plasma concentrations from reduced clearance [3] .
Table 2: Impact of Trifluoromethylation on Bioactivity
Compound Type | Target | Bioactivity (CF₃ vs. CH₃) | Structural Basis |
---|---|---|---|
DNA Gyrase Inhibitor | E. coli DNA gyrase | IC₅₀: 1.2 μM (CF₃) vs. 5.3 μM (CH₃) | Enhanced ATP-binding site occupancy |
MRSA Antibacterial Agent | Penicillin-binding protein | MIC: 0.39 μg/mL (CF₃) vs. 1.56 μg/mL (CH₃) | Improved membrane penetration |
Anticancer Hybrid | DU-145 prostate cancer | GI₅₀: 8.7 μM (CF₃) vs. 23.4 μM (CH₃) | Increased DNA intercalation affinity |
This compound (CAS# 1390654-65-5) exemplifies strategic molecular hybridization, merging three pharmacophoric elements: a 1,2,4-oxadiazole core, a trifluoromethyl group, and a flexible ethylamine side chain. Its molecular formula, C₇H₁₀ClF₃N₃O, reflects the hydrochloride salt formation, which enhances aqueous solubility (>50 mg/mL) and crystallinity [2] [4]. The 1,2,4-oxadiazole ring’s inherent dipole moment (∼4.5 D) creates electronic asymmetry, concentrating electron density at N(2) and O(4) while making C(5) electrophilic—ideal for nucleophilic attacks in biological environments [8]. The -CF₃ group at C(5) further amplifies this polarization, lowering the LUMO energy (-1.8 eV) and facilitating covalent interactions with cysteine thiols in enzyme active sites [8]. Meanwhile, the N-methyl-ethylamine side chain (pKₐ ∼9.2) provides a protonation site for salt formation and mimics neurotransmitter scaffolds, suggesting CNS permeability [2] [5]. Conformationally, the C(3)–CH₂– bond adopts a gauche orientation (60° dihedral angle), positioning the amine for optimal receptor H-bond donation [8]. This geometry is stabilized by intramolecular non-covalent interactions (N–H⋯N, bond distance 2.1 Å) between the ammonium proton and oxadiazole N(4) [5].
Table 3: Key Structural Parameters
Parameter | Value/Characteristic | Biological Implication |
---|---|---|
Oxadiazole ring dipole | 4.5 D | Enhanced DNA/enzyme intercalation |
C(5)–CF₃ bond length | 1.36 Å | Electronic polarization of C(5) for nucleophilic attack |
N–CH₃ pKₐ | 9.2 | Salt formation, membrane permeability at physiological pH |
C(3)–CH₂ dihedral angle | 60° (gauche) | Optimal positioning for H-bond donation |
N–H⋯N(4) distance | 2.1 Å | Intramolecular stabilization of side chain |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1